3-(1-METHYLPYRAZOL-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA
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Overview
Description
3-(1-METHYLPYRAZOL-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a synthetic organic compound that features a thiourea functional group. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural components, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-METHYLPYRAZOL-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the reaction of 3-(trifluoromethyl)aniline with 3-(1-methylpyrazol-3-yl)isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiourea group can undergo oxidation to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the compound may lead to the formation of corresponding amines.
Substitution: The aromatic ring and pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for targeting specific enzymes or receptors.
Agriculture: As a pesticide or herbicide due to its potential biological activity.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiourea group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea functional groups.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups that enhance biological activity and stability.
Pyrazole Derivatives: Compounds containing the pyrazole ring, known for their diverse biological activities.
Uniqueness
3-(1-METHYLPYRAZOL-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to the combination of its structural components, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its stability and activity, while the pyrazole and thiourea moieties can interact with various biological targets.
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4S/c1-19-6-5-10(18-19)17-11(20)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYAUANLAFQTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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